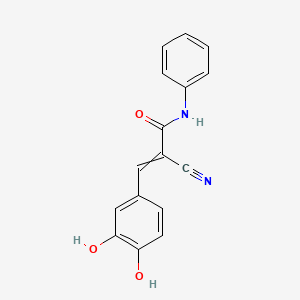
AG-494
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AG-494 is a hydroxycinnamic acid derivative. This compound is known for its biological activities and is often used in scientific research for its potential therapeutic properties .
Métodos De Preparación
The synthesis of AG-494 typically involves a Knoevenagel condensation reaction. This reaction is facilitated by a base such as sodium ethoxide, which promotes the formation of the carbon-carbon double bond . The reaction conditions are generally mild, and the process is efficient and time-effective .
Análisis De Reacciones Químicas
AG-494 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
AG-494 has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: This compound is studied for its role in inhibiting specific enzymes and pathways.
Mecanismo De Acción
The primary mechanism of action of AG-494 involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell growth, motility, and apoptosis. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce inflammation .
Comparación Con Compuestos Similares
AG-494 is unique due to its specific structure and biological activity. Similar compounds include:
2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide: Another hydroxycinnamic acid derivative with similar biological activities.
(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)acrylamide: This compound also shares structural similarities and is used in similar research applications.
These compounds are often compared in terms of their efficacy and specificity in inhibiting biological pathways and their potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H12N2O3 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21) |
Clave InChI |
HKHOVJYOELRGMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














